molecular formula C18H16N2O3 B8809026 1,3-Dibenzylbarbituric acid CAS No. 55427-33-3

1,3-Dibenzylbarbituric acid

Cat. No.: B8809026
CAS No.: 55427-33-3
M. Wt: 308.3 g/mol
InChI Key: BUWBQFUUIDVFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzylbarbituric acid, identified by CAS Number 55427-33-3, is an N,N'-dibenzyl substituted derivative of the barbituric acid core structure. This compound has a molecular formula of C18H16N2O3 and a molecular weight of 308.33 g/mol . It is systematically named as 1,3-dibenzyl-1,3-diazinane-2,4,6-trione . In research, this compound serves as a key synthetic intermediate and building block for constructing more complex chemical architectures. Its structure is of particular interest in the development of novel compounds with potential bio-activities, following the broader trend of barbituric acid derivatives being investigated for a wide range of applications including antimicrobial, antioxidant, and anticancer properties . Barbituric acid derivatives, in general, are classic substrates in organic synthesis, frequently engaged in multicomponent reactions and Knoevenagel condensations to generate diverse heterocyclic systems like pyrano-fused pyrimidines and spiro-oxindole derivatives, which are valuable scaffolds in medicinal chemistry research . The compound must be handled by qualified professionals in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55427-33-3

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1,3-dibenzyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O3/c21-16-11-17(22)20(13-15-9-5-2-6-10-15)18(23)19(16)12-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

BUWBQFUUIDVFEL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1,3 Dibenzylbarbituric Acid

Classical Approaches and Variations

Traditional methods for the synthesis of 1,3-dibenzylbarbituric acid and its analogs have long been the foundation of its production. These approaches, primarily involving nucleophilic substitution and condensation reactions, are well-documented and widely practiced.

Nucleophilic Substitution Reactions on the Barbituric Acid Core

A principal method for synthesizing N-substituted barbituric acids involves the direct alkylation of the barbituric acid core. In the case of this compound, this is typically achieved by reacting barbituric acid with benzyl (B1604629) halides, such as benzyl bromide or benzyl iodide, in the presence of a base. brainly.comgatech.edu The nitrogen atoms of the barbituric acid ring act as nucleophiles, attacking the electrophilic benzyl carbon and displacing the halide to form the N-benzyl bond.

The reaction generally proceeds in two steps, with the sequential benzylation of both nitrogen atoms at positions 1 and 3. The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydroxide (B78521) in ethanol (B145695) or potassium carbonate in an appropriate organic solvent. The acidity of the N-H protons on the barbituric acid ring facilitates their removal by the base, generating a nucleophilic barbiturate (B1230296) anion that readily reacts with the benzyl halide. thieme-connect.com

It is important to note that while direct alkylation of the barbituric acid nitrogen is a common strategy, some synthetic approaches focus on the alkylation of the C5 position. For instance, 5,5-dibenzylbarbituric acid is synthesized by alkylating the C5 position of barbituric acid with benzyl halides under basic conditions. This highlights the versatile reactivity of the barbituric acid scaffold.

Condensation Reactions with Benzyl-Containing Precursors

An alternative classical approach involves the condensation of a pre-benzylated precursor with a suitable cyclizing agent. A common strategy is the reaction of N,N'-dibenzylurea with malonic acid or its derivatives, such as diethyl malonate. irapa.org This condensation reaction, often carried out under acidic conditions or with a dehydrating agent, leads to the formation of the pyrimidine (B1678525) ring of the barbituric acid structure.

Another variation of this approach is the Knoevenagel condensation. mdpi.comresearchgate.net This reaction involves the condensation of an active methylene (B1212753) compound, like a malonic acid derivative, with an aldehyde or ketone. For the synthesis of related structures, this can involve the reaction of barbituric acid with benzaldehyde (B42025) derivatives. While this method primarily leads to 5-substituted derivatives, modifications and subsequent reactions can be employed to achieve N-substitution.

Advanced Synthetic Strategies

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. scispace.comnih.gov These reactions are highly atom-economical and can significantly streamline synthetic routes. Several MCRs have been developed for the synthesis of various barbituric acid derivatives. mdpi.commdpi.com

For instance, a three-component reaction involving an aldehyde, an active methylene compound (like barbituric acid), and a third component can lead to the formation of complex heterocyclic systems. scispace.comresearchgate.net While specific MCRs for the direct synthesis of this compound are less commonly reported, the principles of MCRs can be applied by using N,N'-dibenzylurea as one of the components in a reaction with an aldehyde and a β-keto ester, for example. mdpi.com The versatility of MCRs offers a promising avenue for the development of novel and efficient syntheses of this compound.

Table 1: Examples of Multicomponent Reactions for Barbituric Acid Derivatives

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference
AldehydeBarbituric AcidMalononitrilePiperidinePyrano[2,3-d]pyrimidinone scispace.com
IsatinBarbituric Acid6-Amino-1,3-dimethyl uracilSBA-Pr-SO3HSpirooxindole dipyrimidines ijcce.ac.ir
ArylglyoxalBarbituric AcidAryl thioamideWater, Liquid Assisted GrindingThiazole-barbituric acid hybrids rsc.org

Catalyst-Mediated Synthesis (e.g., Palladium Catalysis)

Modern catalytic methods, particularly those employing transition metals like palladium, have revolutionized C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation and N-alkylation of various nitrogen-containing heterocycles. mit.edud-nb.info

The synthesis of N-substituted barbiturates can be achieved through the palladium-catalyzed coupling of a barbituric acid derivative with a suitable benzylating agent. vulcanchem.comorganic-chemistry.org These reactions often utilize a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. mit.edu The choice of ligand is critical to the success of the coupling reaction, influencing both the rate and the scope of the transformation. thieme.de While direct palladium-catalyzed dibenzylation of the parent barbituric acid is not extensively documented, the principles of this methodology are applicable and offer a potent alternative to classical N-alkylation methods.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of barbituric acid synthesis, green approaches often focus on the use of environmentally benign solvents, such as water, and the development of catalyst-free or recyclable catalytic systems. rsc.orgbrieflands.com

Microwave-assisted synthesis has also been explored as a green alternative, often leading to significantly reduced reaction times and improved yields. nih.gov For example, the Knoevenagel condensation to produce 5-arylidene barbituric acid derivatives has been successfully carried out under microwave irradiation. nih.gov Furthermore, the use of solid acid catalysts, such as sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), offers advantages in terms of catalyst recyclability and simplified work-up procedures in the synthesis of spiro-barbituric acid derivatives. ijcce.ac.irbrieflands.com These green methodologies represent a significant step towards more sustainable production of this compound and related compounds.

Chemical Reactivity and Reaction Mechanisms of 1,3 Dibenzylbarbituric Acid

Electrophilic and Nucleophilic Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring of 1,3-dibenzylbarbituric acid exhibits characteristic reactivity largely dictated by the active methylene (B1212753) group at the C5 position. The two benzyl (B1604629) groups at the N1 and N3 positions influence the electronic environment and steric accessibility of the ring. The primary site for nucleophilic attack by the barbiturate (B1230296) is the C5 carbon, which is rendered acidic by the two adjacent carbonyl groups. This allows for the formation of a stable carbanion, which can then participate in various reactions.

The Knoevenagel condensation is a key reaction involving this compound, where it serves as the active methylene component. wikipedia.org This reaction involves the nucleophilic addition of the C5 carbanion of this compound to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The general mechanism involves the deprotonation of the C5 position to form a resonance-stabilized enolate, which then attacks the carbonyl carbon of the aldehyde or ketone.

The reaction of this compound with various aldehydes demonstrates the versatility of the Knoevenagel condensation. For instance, condensation with aromatic aldehydes can be carried out efficiently under various conditions, including microwave irradiation on a solid support like basic alumina (B75360), which offers advantages such as shorter reaction times and high yields. ijcce.ac.ir The nature of the substituent on the aromatic aldehyde, whether electron-donating or electron-withdrawing, does not significantly hinder the reaction, highlighting the robustness of this method. ijcce.ac.ir

Table 1: Examples of Knoevenagel Condensation with this compound Derivatives

Aldehyde ReactantCatalyst/ConditionsProductReference
2-MethoxybenzaldehydePiperidine, Ethanol (B145695)5-(2-Methoxybenzylidene)-1,3-dibenzylbarbituric acid wikipedia.org
Various Aromatic AldehydesBasic alumina, Microwave5-Arylidene-1,3-dibenzylbarbituric acids ijcce.ac.ir
AldehydesAcetic acid, Ethanol5-Alkylidene/Arylidene thiobarbituric acids rltsc.edu.in

This compound, or its derivatives like 1,3-dimethylbarbituric acid, can act as a Michael donor in Michael addition reactions. nih.govresearchgate.net This reaction involves the 1,4-conjugate addition of the C5 carbanion to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.orgwikipedia.org This process is a powerful tool for carbon-carbon bond formation. nih.gov

The reaction is typically initiated by a base which deprotonates the active methylene group at C5 of the barbituric acid derivative. The resulting nucleophilic carbanion then adds to the β-carbon of the Michael acceptor. libretexts.org A variety of Michael acceptors can be used, including nitroalkenes and α,β-unsaturated ketones. nih.govresearchgate.net For example, the reaction of 1,3-dimethylbarbituric acid with nitroalkenes in an aqueous diethylamine (B46881) medium has been shown to be an efficient and environmentally friendly method for the synthesis of pyrimidine derivatives, yielding the desired products in high yields and short reaction times. nih.gov

A study on the Michael addition of 1,3-dimethylbarbituric acid to 2,6-diarylidenecyclohexanone resulted in the formation of a novel meso compound through two consecutive additions. researchgate.net This highlights the potential for creating complex molecular architectures using this reaction.

Table 2: Michael Addition Reactions Involving Barbituric Acid Derivatives

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeReference
1,3-Dimethylbarbituric acidNitroalkenesDiethylamine, Water5-Substituted pyrimidine derivatives nih.gov
1,3-Dimethylbarbituric acidtrans-β-Nitrostyrene13-ZnLn CCsMichael adduct researchgate.net
1,3-Dimethylbarbituric acid2,6-DiarylidenecyclohexanoneNot specifiedmeso-5,5'-((2-oxocyclohexane-1,3-diyl)bis(arylmethylene))bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) researchgate.net

The C5 position of barbituric acid and its derivatives can be halogenated. The resulting 5-halo-barbituric acids are versatile intermediates for further synthetic transformations. For instance, 5-bromo-5-phenylbarbituric acid and its 1,3-dimethyl derivative have been used in reactions with various amines to create new adducts. gatech.edu

The halogenation of ketones, which is analogous to the halogenation of the active methylene group in barbituric acids, can proceed under acidic conditions via an enol intermediate. masterorganicchemistry.com The acid catalyzes the formation of the enol, which then acts as the nucleophile, attacking the halogen (e.g., Br₂). masterorganicchemistry.com This process results in the formation of an α-halo ketone. A similar mechanism can be envisioned for the halogenation of this compound. The resulting 5-halo-1,3-dibenzylbarbituric acid can then undergo nucleophilic substitution reactions where the halogen acts as a leaving group, allowing for the introduction of various substituents at the C5 position.

Tautomerism and its Influence on Reactivity

Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms, is a crucial aspect of the chemistry of barbituric acid and its derivatives, including this compound. echemcom.comchemistwizards.com The different tautomeric forms can exhibit distinct reactivity, and the position of the tautomeric equilibrium can be influenced by factors such as the solvent, pH, and temperature. csic.esnih.gov

For barbituric acid itself, several tautomeric forms are possible, including the tri-keto form, which is generally the most stable in the gas phase, and various enol forms. echemcom.comnih.govresearchgate.net The presence of substituents at the N1 and N3 positions, such as the benzyl groups in this compound, eliminates the possibility of lactam-lactim tautomerism involving the nitrogen atoms. However, keto-enol tautomerism involving the C5 position is still possible.

The primary tautomeric equilibrium for this compound is between the diketo form and the enol form. The diketo form possesses an active methylene group at C5, while the enol form contains a hydroxyl group at C4 or C6 and a double bond between C4-C5 or C5-C6. The enol form can be stabilized by intramolecular hydrogen bonding and conjugation, particularly in 1,3-dicarbonyl systems. libretexts.orgresearchgate.net Theoretical studies on barbituric acid have shown a delicate balance between the tri-keto and enol tautomers, with solvation by water tipping the balance towards the enol form. nih.govresearchgate.net

Spectroscopic techniques are invaluable for studying tautomeric equilibria. csic.esmdpi.com Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for identifying and quantifying the different tautomeric forms present in a sample.

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between keto and enol forms by identifying their characteristic vibrational frequencies. The keto form will exhibit a strong C=O stretching absorption, typically in the range of 1700-1740 cm⁻¹. uobabylon.edu.iqpg.edu.pl The enol form, on the other hand, will show a C=C stretching band (around 1650 cm⁻¹) and a broad O-H stretching band (around 3300-3500 cm⁻¹). uobabylon.edu.iq In some cases, intramolecular hydrogen bonding in the enol form can shift the O-H band to lower frequencies. uobabylon.edu.iq The presence of both sets of peaks in an IR spectrum would indicate the coexistence of both tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the tautomeric forms in solution. In ¹H NMR, the active methylene protons (CH₂) of the keto form of this compound would appear as a singlet. The enol form would show a characteristic signal for the enolic hydroxyl proton (OH), the chemical shift of which can be solvent-dependent. For unsubstituted barbituric acid in DMSO-d₆, the CH₂ protons appear around 3.47 ppm and the NH protons at 11.1 ppm. chemicalbook.com For 1,3-dimethylbarbituric acid, the CH₂ protons are observed at a similar chemical shift. chemicalbook.com In ¹³C NMR, the carbonyl carbons of the keto form would have distinct chemical shifts from the carbons involved in the C=C double bond of the enol form. mdpi.com By comparing the integration of the signals corresponding to each tautomer, their relative concentrations in solution can be determined. Studies on related compounds have shown that the keto/enol percentage can vary significantly with solvent polarity. mdpi.com

Table 3: Spectroscopic Data for Probing Tautomerism in Barbituric Acid Derivatives

Spectroscopic TechniqueTautomerCharacteristic SignalReference
IR SpectroscopyKeto FormStrong C=O stretch (1700-1740 cm⁻¹) uobabylon.edu.iqpg.edu.pl
IR SpectroscopyEnol FormC=C stretch (~1650 cm⁻¹), Broad O-H stretch (~3300-3500 cm⁻¹) uobabylon.edu.iq
¹H NMR SpectroscopyKeto Form (Barbituric Acid)CH₂ signal (~3.47 ppm in DMSO-d₆) chemicalbook.com
¹³C NMR SpectroscopyKeto vs. EnolDistinct signals for C=O vs. C=C and C-OH mdpi.com
UV-Visible SpectroscopyKeto vs. EnolDifferent λmax values depending on conjugation csic.es

Ring Modification and Transformation Reactions of this compound

Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the ring modification and transformation reactions exclusively for this compound is not extensively documented. The body of research on the reactivity of barbituric acid derivatives predominantly focuses on the parent compound, barbituric acid, and its 1,3-dimethyl analogue due to their broader application and simpler synthesis.

While the general class of N,N'-disubstituted barbituric acids is known to participate in various ring-forming reactions, specific examples, detailed mechanistic studies, and data tables for the 1,3-dibenzyl derivative are conspicuously absent in the reviewed literature. Reactions such as multicomponent condensations to form fused heterocyclic systems like pyrano[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrimido[4,5-b]quinolines, as well as the formation of spiro-heterocycles, have been widely reported for 1,3-dimethylbarbituric acid. mdpi.comrsc.orgscispace.commdpi.comrsc.orgscispace.comnih.govmdpi.comsigmaaldrich.com These reactions typically proceed through an initial Knoevenagel condensation at the C5 position, followed by subsequent cyclization steps. mdpi.commdpi.com

However, the influence of the bulky N,N'-dibenzyl groups on the steric and electronic properties of the barbiturate ring likely alters its reactivity compared to the dimethyl or unsubstituted analogues. Without specific studies, any discussion on the ring transformation chemistry of this compound would be speculative.

Therefore, due to the lack of detailed, published research findings and corresponding data for this compound, the generation of a scientifically accurate and authoritative section on its ring modification and transformation reactions, complete with data tables as requested, is not possible at this time.

Derivatives and Analogues of 1,3 Dibenzylbarbituric Acid

Structural Modifications and their Synthetic Implications

The barbituric acid framework offers several sites for structural modification, primarily at the N-1, N-3, and C-5 positions. These modifications are crucial in developing derivatives with tailored properties.

The synthesis of N,N'-disubstituted barbituric acids, including analogues beyond the dibenzyl substitution, can be achieved through several established routes. A primary method involves the condensation of an appropriately substituted urea (B33335) with malonic acid or its derivatives. nih.govgoogle.com For instance, to produce N,N'-dialkyl barbituric acids, a disubstituted urea is condensed with malonic acid, often in the presence of reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). google.com

Alternatively, direct N-alkylation of a pre-existing barbituric acid ring serves as a versatile method for introducing a variety of substituents. publish.csiro.aunih.gov This base-catalyzed reaction allows for the synthesis of N-monoalkylated and N,N'-dialkylated derivatives. nih.gov These synthetic approaches have been used to create a range of analogues, including those with ethyl and chloroethyl groups at the nitrogen positions. publish.csiro.au The choice of synthetic route—either building the ring with substituted precursors or modifying the existing heterocycle—provides flexibility in accessing a diverse array of N-substituted analogues. nih.govnih.gov

Table 1: Synthesis of N-Substituted Barbituric Acid Analogues

N-Substituent Synthetic Method Precursors Reference
Ethyl Condensation N,N'-diethylurea, Malonic Acid google.com
Chloroethyl N-Alkylation Barbituric acid, Chloroethylating agent publish.csiro.au
Alkyl (General) N-Alkylation Phenobarbitone, Alkylating agent nih.gov

The C-5 position of the barbituric acid ring is a key site for introducing structural diversity, as the substituents at this position significantly influence the molecule's properties. mdpi.com

A common strategy for creating C-5 substituted derivatives is the Knoevenagel condensation, which involves the reaction of barbituric acid with aldehydes or ketones. ijcce.ac.irwikipedia.orgsigmaaldrich.com This reaction, often catalyzed by a weak base, results in the formation of an α,β-unsaturated product, typically a 5-benzylidene barbituric acid derivative when an aromatic aldehyde is used. ijcce.ac.irnih.gov The reactivity of the aldehyde can be influenced by its substituents; electron-withdrawing groups can enhance reactivity. ijcce.ac.ir Various catalysts and conditions have been employed to optimize these condensations, including the use of basic alumina (B75360) under microwave irradiation for an efficient and solvent-free approach. ijcce.ac.ir

For the synthesis of 5,5-disubstituted derivatives like 5,5-dibenzylbarbituric acid, the primary method is the alkylation of the barbituric acid core at the C-5 position using benzyl (B1604629) halides, such as benzyl bromide, under basic conditions. The reaction proceeds through a nucleophilic substitution where the acidic methylene (B1212753) protons at C-5 are sequentially replaced by benzyl groups.

Another important C-5 substituted intermediate is 5,5-dibromobarbituric acid, which can be used to synthesize other derivatives. beilstein-journals.orgthieme-connect.de For example, it serves as a brominating agent itself or can undergo condensation with diaminopyrimidines to form more complex heterocyclic systems. beilstein-journals.orgchemicalbook.com

Table 2: Examples of C-5 Substitution Reactions

C-5 Substituent Reaction Type Key Reagents Resulting Product Type Reference
Benzylidene Knoevenagel Condensation Benzaldehyde (B42025), Barbituric acid 5-Benzylidenebarbituric acid nih.gov
5,5-Dibenzyl Alkylation Benzyl bromide, Barbituric acid 5,5-Dibenzylbarbituric acid
5,5-Dibromo Bromination Bromine, Barbituric acid 5,5-Dibromobarbituric acid thieme-connect.de

Thiobarbituric acid analogues are derivatives where one or more of the carbonyl oxygen atoms, typically at the C-2 position, are replaced by a sulfur atom. benthamscience.com The synthesis of 1,3-disubstituted-2-thiobarbituric acids parallels that of their barbituric acid counterparts, with the key difference being the use of a substituted thiourea (B124793) instead of urea. nih.gov

The general synthesis involves the condensation of an N,N'-disubstituted thiourea with diethyl malonate in the presence of a strong base like sodium ethoxide. nih.gov This method has been successfully applied to generate a variety of N-substituted thiobarbiturates, including those with methyl, ethyl, allyl, and phenyl groups. nih.gov The resulting 2-thiobarbituric acid derivatives, such as 1,3-diethyl-2-thiobarbituric acid, are valuable synthons for further reactions. They can participate in Knoevenagel condensations with aldehydes to form 5-benzylidene derivatives or undergo Michael additions. rsc.org

Synthetic Strategies for Complex Dibenzylbarbituric Acid Derivatives

Creating structurally complex derivatives of 1,3-dibenzylbarbituric acid often requires multi-step or multi-component reaction (MCR) strategies. mdpi.com MCRs are highly efficient as they allow for the formation of several bonds in a single operation, leading to complex molecules from simple starting materials. mdpi.com

One powerful strategy involves the Knoevenagel condensation of a barbituric acid with an aldehyde, followed by a subsequent reaction. rsc.org For example, the reaction between 1,3-diethyl-2-thiobarbituric acid and certain aromatic aldehydes can yield either the initial Knoevenagel product or a Michael adduct, where a second molecule of the thiobarbituric acid adds to the newly formed double bond. rsc.org The outcome can be controlled by the electronic properties of the aldehyde. rsc.org

Another approach to complexity is through the functionalization of pre-formed derivatives. Intermediates like 5,5-dibromobarbituric acid are versatile starting points for creating more elaborate structures. beilstein-journals.org These halogenated derivatives can be used in subsequent cyclocondensation reactions to build fused heterocyclic systems. beilstein-journals.orgchemicalbook.com The use of various catalysts, including nano-catalysts and organocatalysts like L-proline, has also been shown to facilitate the synthesis of complex, fused-ring systems based on the barbiturate (B1230296) scaffold. mdpi.combenthamscience.com

Structure-Reactivity Relationships in Analogues

The reactivity of barbituric acid and its analogues is intrinsically linked to their molecular structure. Key structural features that govern reactivity include the acidity of the C-5 protons, the nature of the substituents at the N-1, N-3, and C-5 positions, and the presence of a thio-carbonyl group at C-2.

The active methylene group at C-5 is characterized by acidic protons, which facilitates deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile, driving the Knoevenagel condensation and C-5 alkylation reactions that are fundamental to the synthesis of many derivatives. wikipedia.orgsigmaaldrich.commdpi.com

Replacing the C-2 oxygen with sulfur to form a thiobarbituric acid analogue increases the molecule's lipophilicity. uomus.edu.iq This structural change can also influence the electronic properties and reactivity of the compound. The bond distances in 1,3-diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid provide evidence of extensive ground state polarization, a feature influenced by the thio-carbonyl group and the substituents. rsc.org

Table 3: Summary of Structure-Reactivity Relationships

Structural Feature Impact on Reactivity/Properties Example Reaction Reference
Acidic C-5 Protons Allows for easy deprotonation to form a nucleophilic carbanion. Knoevenagel Condensation, C-5 Alkylation mdpi.com
C-5 Substituents Influences lipophilicity and biological activity. Not applicable uomus.edu.iq
Electron-Donating Group on Aldehyde Reactant Stabilizes the Knoevenagel product, preventing further reaction. Knoevenagel Condensation rsc.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Assignment (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The four protons of the two benzylic methylene (B1212753) (-CH₂) groups are chemically equivalent and would give rise to a single sharp singlet, anticipated around 5.1 ppm. The two protons on the C5 carbon of the barbiturate (B1230296) ring are also equivalent and would be expected to produce a singlet at approximately 3.5-4.0 ppm. Unlike many other barbiturates, there are no N-H protons, so no signal is expected in the typical downfield region for imide protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Three distinct signals are predicted for the carbonyl carbons (C2, C4, C6) in the pyrimidine-trione ring, expected in the range of 150-170 ppm. The benzylic methylene carbons (-CH₂) would likely produce a signal around 50-55 ppm. The C5 of the barbiturate ring is expected at approximately 40-45 ppm. The aromatic carbons of the benzyl (B1604629) groups would show several signals in the 127-136 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dibenzylbarbituric Acid Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₈H₁₆N₂O₃), the exact molecular weight is 308.1161 g/mol . In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 308.

The fragmentation pattern would likely be dominated by the cleavage of the benzyl groups. A primary and often base peak would be anticipated at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). The loss of a benzyl radical from the molecular ion would result in a significant fragment at m/z 217 ([M-91]⁺). Further fragmentation could involve the breakdown of the barbiturate ring itself. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of the parent ion and its fragments with high precision.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are essential for identifying the functional groups within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the three carbonyl (C=O) groups, likely appearing in the region of 1680-1750 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹. Bending vibrations for the CH₂ groups would be seen around 1450-1495 cm⁻¹. The absence of a broad N-H stretching band (typically around 3200 cm⁻¹) would confirm the N,N'-disubstituted nature of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in Raman spectra and would be expected around 1600 cm⁻¹. The symmetric stretching of the C=O groups would also be visible.

Table 3: Predicted Principal FT-IR Absorption Bands for this compound

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. Based on available literature, a specific crystal structure determination for this compound has not been reported. Structural studies have, however, been performed on isomers and other derivatives of barbituric acid. nih.govmdpi.com For instance, the analysis of related compounds often reveals that the six-membered barbiturate ring can adopt various conformations, such as planar or envelope shapes. iucr.org

The way molecules arrange themselves in a crystal lattice is known as crystal packing, which is dictated by intermolecular interactions. In the case of this compound, the absence of N-H protons precludes the formation of the strong N-H···O=C hydrogen bonds that typically dominate the crystal structures of unsubstituted or C5-substituted barbiturates. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal packing arrangement. nih.gov Different polymorphs of a compound can exhibit distinct physical properties. Barbiturates are a class of compounds well-known for their propensity to form polymorphs. mdpi.com However, no specific studies detailing the existence of polymorphs for this compound have been found in the searched scientific literature. The investigation of its crystallization behavior under various conditions could potentially reveal different solid-state forms.

Table 4: List of Chemical Compounds Mentioned

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, G3, G4 levels)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, making them suitable for studying the geometry and electronic structure of medium-sized organic molecules. nrel.govirjweb.com For higher accuracy in energetic predictions, more computationally intensive composite methods like the Gaussian-n (G3 and G4) theories are employed. nih.govosti.govnih.gov

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 1,3-dibenzylbarbituric acid, which has multiple rotatable bonds, this process is part of a broader conformational analysis to identify different stable conformers and the energy barriers between them. bath.ac.uk

The key flexibility in this compound arises from the rotation of the two benzyl (B1604629) groups attached to the nitrogen atoms of the barbiturate (B1230296) ring. A theoretical study on analogous 5-benzylimidazolidin-4-one derivatives provides a strong model for the likely conformational behavior. ethz.ch In that research, quantum-chemical calculations revealed several low-energy conformations, primarily distinguished by the orientation of the benzyl group's phenyl ring relative to the heterocyclic core. ethz.ch The calculations identified staggered conformations, where the phenyl group is positioned above the heterocycle, and eclipsed conformations as energy minima. ethz.ch The energy differences between these conformers were found to be small (less than 2 kcal/mol), suggesting that the benzyl groups are likely to rotate with considerable freedom at room temperature. ethz.ch A similar conformational landscape would be expected for this compound, with multiple stable or quasi-stable orientations of its benzyl groups.

Table 1: Example of Calculated Energy Differences Between Conformers for Analogous Benzyl-Substituted Heterocycles Data derived from a study on 5-benzyl-1-cinnamylidene-3-methylimidazolidin-4-ones, which serves as an analogue.

Compound ID (Analogue)Most Stable ConformerCalculated Energy Difference (ΔE) [kcal/mol]
3 A (Phenyl over heterocycle)1.1
4/12 A (Phenyl over heterocycle)1.3
5 A (Phenyl over heterocycle)1.4
13 B (Phenyl over iminium π-system)-0.6
16 B (Phenyl over iminium π-system)-0.8
Source: Adapted from reference ethz.ch. The energy difference ΔE = E(B) - E(A) was calculated at the def2-QZVP//B3LYP-D/TZV2P level of theory. A positive value indicates conformer A is more stable.

The electronic structure of a molecule dictates its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap generally signifies a molecule that is more reactive and more easily polarized. wuxibiology.comresearchgate.net

Another important aspect is the charge distribution, which can be quantified using methods like Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. irjweb.com For this compound, the carbonyl oxygen atoms are expected to carry significant negative charge, while the carbonyl carbon atoms and the protons on the benzyl groups would be more positive.

While specific calculations for this compound are not available, the table below illustrates typical HOMO-LUMO energy values for related heterocyclic systems, calculated using DFT.

Table 2: Example of Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Heterocyclic Compounds This table presents illustrative data from different studies to show typical values obtained from DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Calculation Level
Thiazole Derivative-5.53-0.834.70B3LYP/6-311G(d,p)
Ferulic Acid-8.76-4.953.81B3LYP/6-31G(d)
Chenodeoxycholic Acid-10.04-4.685.36B3LYP/6-31G(d)
Source: Adapted from references irjweb.comresearchgate.net.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to verify molecular structures. mdpi.com For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Theoretical calculations of vibrational frequencies can also be correlated with experimental Infrared (IR) and Raman spectra.

In a study on 2-aryl-1,2,3-triazole acids, researchers found a good agreement between the ¹H and ¹³C NMR chemical shifts calculated using DFT and the experimental values measured in different solvents. mdpi.com This synergy between theoretical prediction and experimental measurement is a powerful approach for structural elucidation. Similar studies on this compound would be invaluable for confirming its structure and understanding the electronic influence of the benzyl substituents on the barbiturate ring.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum calculations that often model a single, isolated molecule, MD simulations can model a molecule's behavior in a more realistic environment, such as in an aqueous solution or interacting with a biological macromolecule. mdpi.com The simulation tracks the trajectories of atoms and molecules by solving Newton's equations of motion, using a force field to describe the forces between them. ajchem-a.com

No MD simulation studies have been published specifically for this compound. However, such a study could provide valuable information on:

Solvation: How the molecule interacts with water molecules and how its conformation changes in an aqueous environment.

Aggregation: Whether molecules of this compound tend to self-assemble or aggregate in solution, a process that could be driven by hydrophobic interactions between the benzyl groups.

Complex Stability: If the molecule were to be studied as a ligand for a protein, MD simulations could assess the stability of the ligand-protein complex over time by analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov For example, a stable complex is often characterized by low and converging RMSD values throughout the simulation. nih.gov

Table 3: Example of RMSD Values from an MD Simulation of a Ligand-Protein Complex Data derived from a 100 ns simulation of a kojic acid derivative (inhibitor) bound to the tyrosinase enzyme, serving as an illustrative example of MD analysis.

SystemAverage RMSD (Å)Stability Assessment
Protein-Ligand Complex (R-enantiomer)~1.5Stable after initial convergence
Protein-Ligand Complex (S-enantiomer)> 2.0 (with high fluctuation)Less stable complex
Apo-Protein (no ligand)~1.8Baseline protein stability
Source: Information synthesized from reference nih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms at a molecular level. scielo.bramazonaws.com By using methods like DFT, researchers can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. rsc.org The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of a reaction's kinetic feasibility. frontiersin.org

This approach allows chemists to distinguish between different possible reaction pathways. amazonaws.com For example, in a study on the enzyme dihydropyrimidinase, which acts on a pyrimidine (B1678525) ring similar to that in barbituric acid, DFT calculations were used to model the catalytic cycle. rsc.org The computations showed that the reaction proceeds via a nucleophilic attack by a hydroxide (B78521) ion, followed by a concerted proton transfer step, and they successfully explained the enzyme's stereospecificity by comparing the activation barriers for different substrates. rsc.org

For this compound, computational modeling could be used to explore various reactions, such as its synthesis, degradation, or its participation in condensation reactions. By calculating the energy barriers for each step, the rate-limiting step and the most favorable reaction pathway could be determined.

Table 4: Example of Calculated Activation Barriers for Competing Reaction Pathways Illustrative data from a QM/MM study on the enzyme FosA, showing how calculations can differentiate between reaction pathways.

Reaction PathwayRate-Limiting StepCalculated Barrier (kcal/mol)
Attack at C1 (Enzyme-catalyzed)Concerted nucleophilic addition10.1
Attack at C2 (Enzyme-catalyzed)Concerted nucleophilic addition12.3
Uncatalyzed Attack at C1Concerted nucleophilic addition24.3
Uncatalyzed Attack at C2Concerted nucleophilic addition24.1
Source: Adapted from reference frontiersin.org. Calculations were performed at the B3LYP/def2-TZVPP:Charmm level.

Structure-Energy Relationship Investigations

Structure-energy relationship studies aim to connect a molecule's structural features with its thermodynamic properties, such as its enthalpy of formation. nih.gov High-level computational methods like G3 and G4 theory are particularly well-suited for this purpose, as they can calculate thermochemical data with an accuracy that often rivals experimental measurements. nih.govresearchgate.net

An exemplary study combining experimental measurements with G3 and G4 calculations was performed on 1,3-dimethylbarbituric acid, a close structural analogue of this compound. nih.govresearchgate.net The researchers experimentally determined the gas-phase standard molar enthalpy of formation (ΔfH°(g)) and then compared this value to the results from their G3 and G4 calculations. The theoretical values were in excellent agreement with the experimental data, demonstrating the predictive power of these computational methods. nih.gov Such an investigation on this compound would provide fundamental data on its thermodynamic stability.

Table 5: Experimental and Calculated Gas-Phase Enthalpy of Formation for 1,3-Dimethylbarbituric Acid at 298.15 K

MethodΔfH°(g) (kJ·mol⁻¹)Difference from Experiment (kJ·mol⁻¹)
Experimental -547.3 ± 2.0-
G3 (Calculated) -548.0-0.7
G4 (Calculated) -547.4-0.1
Source: Data from references nih.govresearchgate.net.

Photochemistry and Photophysical Properties

Electrochemistry and Redox Behavior

Electrocatalytic Transformations Involving 1,3-Dibenzylbarbituric Acid

There is no available literature describing the use of this compound in electrocatalytic transformations. Electrocatalysis involves the use of a catalyst to increase the rate of an electrochemical reaction at an electrode surface. While some organic molecules can act as electrocatalysts, the role of barbituric acid derivatives in this context has not been established.

Coordination Chemistry and Organometallic Applications

1,3-Dibenzylbarbituric Acid as a Ligand in Metal Complexes

This compound, a derivative of barbituric acid, functions as a ligand in the formation of metal complexes. The presence of benzyl (B1604629) groups at the N1 and N3 positions of the pyrimidine (B1678525) ring sterically influences its coordination behavior, distinguishing it from its parent compound, barbituric acid. The ligand typically coordinates to metal ions after deprotonation at the C5 position, forming a carbanion that can engage in nucleophilic reactions or direct coordination.

The synthesis of metal complexes involving barbiturate (B1230296) derivatives can be approached through various methods, often depending on the specific metal and the desired final structure. For barbituric acid derivatives in general, complexes with alkali metals have been systematically prepared by reacting the ligand with metal carbonates or hydroxides in an aqueous solution. The stoichiometry between the metal ion and the barbituric acid derivative is a critical factor that influences the final product.

In a more specific context involving organometallic systems, the addition of carbanions derived from barbituric acid derivatives to unsaturated hydrocarbons in cationic complexes has been demonstrated as a method for the organometallic labeling of these ligands. This type of reaction typically involves the deprotonation of the acidic C5-H group to generate a nucleophilic carbanion, which then attacks a coordinated unsaturated organic molecule.

A general synthetic approach can be outlined as follows:

Deprotonation : The this compound is treated with a suitable base to generate the corresponding anion.

Coordination/Reaction : The resulting anion is then reacted with a metal salt or an organometallic precursor. The reaction conditions, such as solvent and temperature, are crucial for isolating the desired complex.

The table below summarizes a generalized synthetic route for metal-barbiturate complexes, which can be adapted for this compound.

StepDescriptionReagents/Conditions
1 Ligand PreparationThis compound
2 Deprotonation (Anion Formation)Base (e.g., NaH, K2CO3, organolithium reagents)
3 Reaction with Metal PrecursorMetal Halide (e.g., PdCl2), Metal Carbonate, or Organometallic Cation
4 Isolation and PurificationFiltration, Recrystallization

Upon complexation, the 1,3-dibenzylbarbiturate ligand can adopt several binding modes. The coordination typically involves one or more of the exocyclic oxygen atoms and sometimes the deprotonated C5 carbon atom, particularly in organometallic compounds. In complexes with alkali metals, the parent barbiturate anion (BA⁻) coordinates to the metal centers exclusively through its oxygen atoms, acting as either terminal or bridging ligands. This results in the formation of polymeric coordination compounds where extensive hydrogen bonding also plays a significant role in the crystal structure.

The coordination number and geometry around the metal center are highly dependent on the size of the metal ion. For instance, in alkali metal barbiturate complexes, coordination numbers range from 4 for lithium to 8 for cesium. The geometry can be significantly distorted from ideal shapes like octahedral due to the constraints of the ligand and packing forces.

For 1,3-dibenzylbarbiturate, the bulky benzyl groups are expected to have a profound impact on the coordination sphere, potentially favoring lower coordination numbers or specific ligand orientations to minimize steric hindrance. The primary binding is often through the oxygen atoms of the carbonyl groups.

FeatureDescriptionExamples from Barbiturate Chemistry
Donor Atoms Oxygen atoms from the carbonyl groups are the primary coordination sites.In alkali metal complexes, O atoms are terminal or bridging.
Binding Mode Can act as a monodentate or bidentate chelating/bridging ligand.The barbiturate anion can be a μ2 or μ3 bridging ligand.
Coordination # Varies with the metal ion's size and the stoichiometry.4 (Li), 6 (Na, K, Rb), 8 (Cs).
Geometry Often distorted due to ligand constraints.Distorted octahedral and highly distorted six-coordinate geometries observed for Sodium (Na).

Reactivity of Metal Complexes with this compound Ligands

The reactivity of metal complexes containing this compound ligands can be considered from two perspectives: reactions involving the metal center and reactions involving the ligand itself.

Reactions at the metal center often involve ligand substitution, where a ligand in the coordination sphere is replaced by another. These reactions can proceed through different mechanisms, such as dissociative (SN1-like), associative (SN2-like), or interchange pathways. The bulky nature of the 1,3-dibenzylbarbiturate ligand would likely favor a dissociative mechanism, where one ligand first dissociates to create a lower-coordinate intermediate before the incoming ligand binds.

Reactivity can also be centered on the barbiturate ligand. The coordinated ligand can undergo transformations that might not be possible for the free ligand. For example, the benzyl groups or the pyrimidine ring could be subject to reactions like hydrogenation or functionalization, influenced by the electronic properties of the coordinated metal center.

Applications in Catalysis (e.g., as part of organometallic catalysts)

While specific catalytic applications of metal complexes derived from this compound are not extensively documented, the structural features of such complexes suggest potential utility in organometallic catalysis. Organometallic complexes are widely used as catalysts in a vast array of organic transformations. The design of the ligand is crucial as it can tune the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst.

The 1,3-dibenzylbarbiturate ligand could be employed in catalyst design in several ways:

Steric Control : The large benzyl groups can create a specific chiral or sterically hindered pocket around the metal's active site, potentially inducing selectivity in reactions like asymmetric synthesis.

Electronic Tuning : The electron-donating or-withdrawing properties of the barbiturate ring can modify the electron density at the metal center, influencing its reactivity in catalytic cycles (e.g., oxidative addition and reductive elimination steps).

Complexes of this nature could potentially be explored as catalysts for reactions such as cross-coupling, hydrogenation, or polymerization, which are cornerstone transformations in modern chemistry.

Advanced Materials Science Applications

Development of Smart Materials (e.g., Photomechanical Materials)

Smart materials, which respond to external stimuli like light, pressure, or temperature, are at the forefront of materials innovation. researchgate.net Barbituric acid derivatives have recently emerged as promising candidates for creating photomechanical materials—substances that can convert light energy directly into mechanical work. researchgate.netcolab.ws

Recent research has demonstrated that molecular crystals of certain barbituric acid derivatives exhibit significant photomechanical responses. researchgate.net For example, an elastic crystal based on a barbiturate (B1230296) derivative known as HBDT was shown to bend significantly when exposed to various light sources, including 365 nm UV light, 450 nm blue light, white light, and even natural sunlight. colab.ws This bending is attributed to a light-induced intermolecular [2+2] cycloaddition reaction. colab.ws Remarkably, the crystal maintains its elasticity after the light-induced bending. colab.ws

In a similar vein, another barbiturate derivative crystal, BPDT, which features a barbituric acid moiety as an electron-withdrawing group, displays both plastic and elastic bending under natural sunlight. rsc.org The driving force for this photomechanical motion is a reversible head-to-head [2+2] photodimerization that occurs upon illumination. rsc.org The ability of these crystals to undergo such transformations makes them suitable for applications in photoactuators, flexible optical devices, and soft robotics. researchgate.netcolab.wsrsc.org One derivative, BBON, not only shows photomechanical properties but also exhibits excellent optical waveguide performance and piezochromism, changing its fluorescence color under high pressure. colab.ws

While these studies focus on derivatives like 1,3-dimethylbarbituric acid analogues, they highlight the potential of the barbiturate core, including the 1,3-dibenzylbarbituric acid structure, in the rational design of new light-responsive smart materials. researchgate.netrsc.org

Role in Polymerization and Polymer Chemistry

The barbiturate framework plays a multifaceted role in polymer science, extending from acting as initiators to forming the very backbone of novel polymers. The reactivity of the barbiturate ring and its substituents allows for its incorporation into various polymerization processes.

Barbiturate compounds have been successfully utilized as components of polymerization initiation systems. A patent describes a polymerization initiator containing a barbiturate salt that demonstrates excellent storage stability when mixed with a radical polymerizable monomer. google.com This system shows high polymerization activity, particularly for polymerizing monomers within compositions that contain water, and can be used in conjunction with other initiators like organic peroxides. google.com This is particularly relevant for applications like resin-reinforced glass ionomer cements used in dentistry, where polymerization must occur in a complex aqueous environment. google.com

Furthermore, barbiturate-functionalized dyes have been shown to act as sensitizers in photoinduced radical polymerization. researchgate.net These systems can initiate polymerization upon exposure to near-infrared (IR) light, offering spatial and temporal control over the process. researchgate.netacs.org The ability to trigger polymerization with light is a significant advantage in creating complex polymer architectures and coatings. acs.org

Beyond initiation, the barbiturate structure itself can be a key component of novel chemical transformations. Researchers have developed radical-radical cyclization cascades triggered by single-electron transfer to the amide-type carbonyls of barbiturates. acs.org This process allows for the rapid construction of complex polycyclic scaffolds from simple barbiturate precursors, demonstrating the unique reactivity of the barbiturate ring in radical chemistry. acs.org

Supergelator Research and Self-Assembly

Supramolecular gels, particularly those formed from low-molecular-weight organic gelators (LMOGs), are a class of soft materials with tunable properties and diverse applications in sensing and electronics. tandfonline.com Research into barbiturate derivatives has revealed their potential as single-component supergelators, which are LMOGs that can immobilize solvents at very low concentrations (typically <1% by weight). tandfonline.com

A key study reported the first chiral barbiturate that acts as a single-component supergelator, capable of gelling a variety of chlorinated and aromatic solvents. tandfonline.comresearchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding via the barbiturate headgroup and π-π stacking. tandfonline.com The research highlighted that specific structural features are essential for gelation. The most successful gelator, (S)-BINABarb, possesses both a polar hydrogen-bonding head group (the barbiturate) and a chiral aromatic backbone. researchgate.nettandfonline.com

In this context, 5,5'-dibenzylbarbituric acid, a structural isomer of this compound, was synthesized and tested as a control compound. researchgate.nettandfonline.com The study found that 5,5'-dibenzylbarbituric acid failed to form a gel in any of the tested solvents. researchgate.net This finding underscores the critical role of the molecular architecture, particularly the presence of a chiral binaphthyl unit in the successful gelator, for guiding the self-assembly into the necessary three-dimensional fiber network for gelation. researchgate.nettandfonline.com

Table 1: Gelation Properties of a Chiral Barbiturate Supergelator and Control Compounds Data sourced from a study on chiral barbiturate scaffolds. researchgate.net

Solvent (S)-BINABarb (Supergelator) Control Compound 2 (No Barbiturate) 5,5'-dibenzylbarbituric acid (Control Compound 3)
Chloroform Gel Soluble Soluble
Chlorobenzene Gel Soluble Precipitate
Dichloromethane Gel Soluble Slightly Soluble
Dichloroethane Gel Soluble Soluble
Toluene Gel Soluble Precipitate
o-xylene Gel Soluble Precipitate
Benzene Insoluble Soluble Precipitate
Tetrachloromethane Insoluble Soluble Precipitate

Functional Materials with Sensing Capabilities (e.g., pH indicators)

The inherent chemical reactivity and photophysical properties of the barbituric acid ring make it an excellent platform for developing functional materials with sensing capabilities. mdpi.com These materials can be designed to detect specific ions or changes in the chemical environment, such as pH. researchgate.netsioc-journal.cn

One notable example is the development of a fluorescent sensor based on a 5-(3-nitrophenyl)-furan-2-carbaldehyde functionalized barbituric acid derivative. sioc-journal.cn This sensor, QS, exhibits a distinct fluorescence response to mercury (Hg²⁺) and iron (Fe³⁺) ions. The presence of Hg²⁺ enhances the fluorescence and causes a color change to orange, while Fe³⁺ quenches the fluorescence. sioc-journal.cn This dual-response mechanism allows for the specific recognition and potential separation of these metal ions. sioc-journal.cn

Furthermore, azo derivatives of barbituric acid have been synthesized and investigated as pH indicators and colorimetric sensors. researchgate.netnih.gov Azo compounds are well-known for their color, and coupling them with a barbiturate moiety can create dyes whose absorption spectra are sensitive to pH changes due to azo-hydrazone tautomerism. researchgate.netsciencescholar.us Studies have explored a range of azo disperse dyes based on barbituric and thiobarbituric acid for coloration and sensing. researchgate.netnih.gov For instance, one azo derivative of barbituric acid was used for the spectrophotometric determination of mercury(II) at an optimal pH of 6, forming a stable colored complex. sciencescholar.us These examples demonstrate the versatility of the barbiturate scaffold in creating materials that can visually or fluorescently signal the presence of specific analytes or environmental conditions. researchgate.netsioc-journal.cn

Conclusion and Future Research Directions

Summary of Current Academic Understanding

1,3-Dibenzylbarbituric acid is a derivative of barbituric acid, a heterocyclic compound that serves as the parent structure for a wide range of pharmacologically and industrially significant molecules. mdpi.comresearchgate.net The core academic understanding of this compound is built upon the extensive chemistry of the barbiturate (B1230296) framework. Its synthesis is typically achieved through the N-alkylation of barbituric acid. A common method involves the reaction of barbituric acid with benzyl (B1604629) halides, such as benzyl bromide, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethyl sulfoxide (B87167) (DMSO). tandfonline.com Another general approach for N-substitution involves forming a barbiturate salt with an alkali hydride, which is then reacted with an alkylating agent. google.com

A key structural feature of this compound is the substitution at both nitrogen atoms of the pyrimidine (B1678525) ring. This modification is significant as it eliminates the amido-imidol tautomerism that is characteristic of unsubstituted or monosubstituted barbiturates, which can influence the compound's reactivity and physical properties. gatech.edu The most reactive site on the this compound molecule is the C5 position. The two hydrogen atoms on this methylene (B1212753) carbon are acidic, making the C5 position a potent nucleophile for various carbon-carbon bond-forming reactions. This reactivity is central to its use as a building block in organic synthesis. The primary reactions leveraging this feature include Knoevenagel condensations with aldehydes and ketones, Michael additions, and alkylation reactions. mdpi.com

Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of the barbiturate core is well-documented, the specific landscape for this compound presents numerous unexplored avenues. The majority of synthetic work has focused on the acidic C5 position, leaving other potential reaction pathways underdeveloped.

Multicomponent Reactions (MCRs): The use of barbituric acid derivatives in MCRs to create complex heterocyclic systems like pyrano-pyrimidines and spiro-oxindoles is an area of growing interest. mdpi.com There is a significant opportunity to design novel MCRs that specifically utilize this compound as a key component. Combining it with diverse aldehydes, active methylene compounds, and amines or ammonium (B1175870) acetate (B1210297) could yield novel molecular scaffolds with high efficiency and atom economy. mdpi.comnih.gov

Functionalization of Benzyl Groups: The two benzyl groups are generally treated as passive substituents. However, they offer a platform for further chemical modification. Electrophilic aromatic substitution on the phenyl rings could introduce a wide range of functional groups, thereby tuning the electronic and steric properties of the entire molecule. Furthermore, the benzylic positions themselves could potentially undergo oxidation or other transformations, opening pathways to new derivatives.

Asymmetric Catalysis: The synthesis of chiral barbiturate derivatives is of high interest, particularly for pharmacological applications. Developing enantioselective methods for the functionalization of the C5 position of this compound, for example, through organocatalyzed Knoevenagel or Michael reactions, remains a significant and valuable challenge.

Novel Condensation Partners: Research could expand beyond simple aldehydes in Knoevenagel-type reactions. Employing more complex carbonyl compounds, such as α,β-unsaturated systems or those containing other reactive functional groups, could lead to tandem reactions and the formation of intricate polycyclic structures.

Potential Reaction TypeSubstrates for this compoundPotential Products
Multicomponent Reactions Aromatic aldehydes, malononitrile, ammonium acetateFused pyrimidine derivatives mdpi.com
Michael Addition α,β-Unsaturated ketones/esters5-Substituted functionalized adducts
Aromatic Functionalization Electrophiles (e.g., HNO₃/H₂SO₄)Nitrobenzyl-substituted derivatives
Asymmetric Condensation Aldehydes with a chiral catalystEnantiomerically enriched 5-arylidene derivatives

Potential for Novel Materials Design and Applications

The unique structure of this compound, featuring a polar heterocyclic core flanked by nonpolar aromatic groups, makes it an attractive candidate for the design of novel functional materials.

Supramolecular Chemistry and Crystal Engineering: Barbituric acid and its derivatives are renowned for their ability to form extensive hydrogen-bonded networks. nih.gov Although the N-H donors are absent in this compound, the three carbonyl groups are excellent hydrogen bond acceptors. This allows for co-crystallization with hydrogen bond donors to form predictable supramolecular architectures. Furthermore, the large benzyl groups can facilitate π-π stacking interactions, which can be exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures, a key principle in crystal engineering. nih.govmdpi.com

Organic Gels and Liquid Crystals: The balance of hydrogen bonding, dipole-dipole interactions from the barbiturate core, and van der Waals/π-stacking forces from the benzyl groups suggests potential for creating soft materials. Certain chiral barbiturate scaffolds have been shown to be effective single-component, low molecular weight organic supergelators. tandfonline.com Investigating the gelation properties of this compound and its derivatives in various organic solvents could lead to new stimuli-responsive materials. The rigid core and flexible side groups are also characteristic features of molecules that can form liquid crystalline phases.

Fluorescent Materials and Sensors: By incorporating fluorogenic moieties, this compound could serve as a scaffold for novel fluorescent sensors. For instance, multicomponent reactions can be used to link the barbiturate core to fluorescent heterocyclic systems like thiazoles. rsc.org The photophysical properties of such molecules could be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the benzyl rings, potentially leading to sensors for ions or small molecules. rsc.org

Interdisciplinary Research Prospects

The versatility of the this compound structure opens doors to a wide range of interdisciplinary research collaborations.

Medicinal Chemistry and Pharmacology: While the prompt excludes specific pharmacological data, the barbiturate scaffold is of immense historical and current importance in medicine. researchgate.net Future research could focus on synthesizing libraries of 5-substituted this compound derivatives for screening against various biological targets. Given that some non-sedating barbiturates show other CNS activities, exploring this chemical space for novel anticonvulsant or neuroprotective agents is a logical step. google.com Additionally, derivatives have been investigated for anticancer, antibacterial, and enzyme inhibitory activities (e.g., urease inhibitors), representing broad potential for therapeutic development. nih.govnih.govias.ac.in

Polymer Science: The barbiturate unit can be incorporated into polymer chains to create materials with unique properties. researchgate.net this compound derivatives with polymerizable groups (e.g., vinyl or acrylate (B77674) functionalities on the benzyl rings) could be synthesized and used as monomers. The resulting polymers could exhibit enhanced thermal stability or specific recognition properties due to the barbiturate core.

Analytical and Environmental Chemistry: Building on the potential for fluorescent materials, a significant interdisciplinary goal would be the development of practical chemosensors for environmental or biological monitoring. Collaboration between synthetic organic chemists and analytical chemists could lead to highly selective and sensitive probes for detecting pollutants or biologically relevant analytes in complex matrices. The luminescence of certain barbiturate derivatives in the presence of specific substances provides a strong foundation for this line of inquiry. mdpi.com

Q & A

Q. How can researchers reconcile conflicting bioactivity data for this compound derivatives in enzyme inhibition assays?

  • Methodology : Standardize assay conditions (pH, temperature, enzyme concentration). Perform dose-response curves with triplicate measurements. Use molecular docking (e.g., AutoDock Vina) to validate binding modes against crystallographic enzyme structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.